2-(2-Carboxyphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-carboxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-16(20)12-7-2-1-5-10(12)15-9-13(17(21)22)11-6-3-4-8-14(11)18-15/h1-9H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWAONRJMCXJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245551 | |
| Record name | 2-(2-Carboxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60539-01-7 | |
| Record name | 2-(2-Carboxyphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60539-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Carboxyphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Starting Materials : Aniline, 2-nitrobenzaldehyde, and pyruvic acid are refluxed in ethanol with a catalytic amount of trifluoroacetic acid (TFA).
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Cyclization : The intermediates undergo cyclization to form the quinoline backbone.
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Oxidation : The nitro group (-NO₂) on the phenyl ring is reduced to a carboxylic acid (-COOH) under acidic conditions.
Key Parameters
Yield and Purification
The crude product is purified via recrystallization from ethanol or chromatography, yielding 60–75% of the target compound.
Pfitzinger Reaction Approach
The Pfitzinger reaction offers an alternative route using isatin as a starting material. This method is advantageous for introducing substituents at specific positions on the quinoline ring.
Procedural Steps
Optimization Insights
Catalytic Synthesis Using Magnetic Nanoparticles
Recent advancements have introduced recyclable catalysts to improve sustainability. A novel Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst enables solvent-free synthesis.
Reaction Protocol
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Substrate Mixing : 4-Methyl benzaldehyde, pyruvic acid, and 1-naphthylamine are combined with the catalyst (10 mg).
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Reaction Conditions : Stirred at 80°C for 30–60 minutes under solvent-free conditions.
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Product Isolation : The catalyst is magnetically separated, and the product is recrystallized from ethanol.
Advantages
Multi-Step Patent-Derived Synthesis
A Chinese patent (CN102924374B) outlines a scalable five-step synthesis starting from isatin.
Step-by-Step Breakdown
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Isatin + Acetone | NaOH, H₂O, reflux (10 h) | 99% |
| 2 | Aldol Addition | Phenylaldehyde, 100°C (3 h) | 85% |
| 3 | Dehydration | Acetic anhydride, 120°C (6 h) | 90% |
| 4 | Oxidation | KMnO₄, NaOH, 40°C (6 h) | 78% |
| 5 | Decarboxylation | m-Xylene, reflux (12 h) | 95% |
Key Features
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Cost-Effectiveness : Uses inexpensive reagents like acetone and phenylaldehyde.
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Scalability : Suitable for industrial production due to mild conditions.
Comparative Analysis of Preparation Methods
Efficiency and Practicality
| Method | Yield (%) | Catalyst Reusability | Scalability |
|---|---|---|---|
| Doebner Reaction | 60–75 | No | Moderate |
| Pfitzinger Reaction | 85–90 | No | High |
| Magnetic Nanoparticles | 88–92 | Yes (5 cycles) | High |
| Patent-Derived Synthesis | 78–95 | No | Industrial |
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Doebner vs. Pfitzinger : The Pfitzinger method offers higher yields but requires stringent oxidation steps.
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Catalytic Method : Superior sustainability due to reusable catalysts, though initial setup costs are higher.
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Patent Method : Optimized for industrial use but involves complex multi-step purification .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is primarily synthesized via the Doebner reaction , which involves:
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Reactants : Aniline, 2-nitrobenzaldehyde, pyruvic acid.
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Conditions : Reflux at 80–90°C for 6–8 hours.
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Yield : ~68% after recrystallization.
Alternative methods include:
Esterification
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Reaction : Treatment with methanol/H₂SO₄ or ethanol/HCl under reflux.
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Application : Enhanced lipophilicity (LogP = 1.94–2.32) for improved antibacterial activity .
Amidation
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Reagents : Thionyl chloride (SOCl₂) followed by amines (e.g., hydrazine, substituted anilines) .
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Example : Reaction with hydrazine yields hydrazide derivatives with MIC values of 64 μg/mL against Staphylococcus aureus .
Reduction and Acylation
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Steps :
Biological Interaction Mechanisms
The compound’s reactivity directly influences its pharmacological effects:
| Modification | Biological Activity | MIC (μg/mL) |
|---|---|---|
| Hydrazide derivative | Antibacterial (S. aureus) | 64 |
| Ester derivative | Anticancer (H460 cell line, IC₅₀) | 8.2 ± 0.3 |
-
Key Interactions :
Stability and Degradation
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pH Sensitivity : Decomposes in strong acidic/basic conditions (>pH 10) via decarboxylation.
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Thermal Stability : Stable up to 250°C; decomposes to quinoline derivatives above 300°C .
Computational Insights
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Docking Studies : Carboxylic acid moieties bind to E. coli FabI enzyme (binding affinity: −8.9 kcal/mol) .
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LogP Correlation : Higher lipophilicity (LogP > 2.0) correlates with enhanced Gram-positive antibacterial activity .
This compound’s versatility in synthetic modifications and targeted biological interactions positions it as a promising scaffold for antimicrobial and anticancer drug development .
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of 2-(2-Carboxyphenyl)quinoline-4-carboxylic acid exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 64 μg/mL to 128 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 5a₄ | Staphylococcus aureus | 64 |
| 5a₇ | Escherichia coli | 128 |
Anticancer Research
The compound has been explored for its potential as a histone deacetylase (HDAC) inhibitor, which is a promising target in cancer therapy. Studies have reported that certain derivatives can induce apoptosis in cancer cells, enhancing their therapeutic potential . For example, the lead compound D28 showed a dose-dependent increase in apoptosis in K562 cells, significantly outperforming standard treatments like SAHA.
| Treatment | Apoptotic Rate (%) at 1 µM | Apoptotic Rate (%) at 2 µM | Apoptotic Rate (%) at 4 µM |
|---|---|---|---|
| Control | 1.14 | - | - |
| D28 | 10.10 | 15.53 | 27.92 |
| SAHA | 1.39 | 3.36 | 19.75 |
Material Science
In addition to biological applications, this compound serves as a valuable building block in the synthesis of functional materials and polymers with specific properties due to its unique chemical structure. Its ability to form coordination complexes with metal ions makes it suitable for applications in catalysis and sensor technology.
Case Studies
Case Study 1: Antibacterial Evaluation
A series of new derivatives were synthesized from the base structure of quinoline-4-carboxylic acid to evaluate their antibacterial activity against MRSA and other pathogens. The study utilized agar diffusion methods and broth dilution techniques to assess efficacy, revealing several compounds with promising activity profiles .
Case Study 2: HDAC Inhibition
Research focused on the design of new HDAC inhibitors based on the quinoline scaffold showed that modifications at the phenyl position significantly enhanced binding affinity and selectivity towards HDAC3, indicating a pathway for developing novel anticancer agents .
Mechanism of Action
The mechanism of action of 2-(2-Carboxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . The structure of the compound allows it to form strong hydrophobic interactions with residues in the active site of the target enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-4-carboxylic acid derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Position :
- 2-Carboxyphenyl derivatives show superior antibacterial activity compared to 4-substituted analogs due to optimal steric and electronic interactions with bacterial enzymes .
- Halogenated derivatives (e.g., 4-Br) exhibit higher cytotoxicity, limiting therapeutic utility despite potent activity .
Functional Group Impact: Nitro groups at the phenyl ring (e.g., 2-NO₂) enhance reactivity for further derivatization but may reduce solubility . Methoxy groups improve metabolic stability but often reduce antibacterial potency .
Synthetic Flexibility :
- The Doebner reaction is preferred for introducing electron-withdrawing substituents, while the Pfitzinger reaction excels in generating fused heterocyclic systems .
Structure-Activity Relationships (SAR)
- Carboxylic Acid Groups : The 4-COOH group is critical for chelating metal ions in bacterial enzymes, while the 2-carboxyphenyl moiety enhances binding via π-π stacking .
- Electron-Deficient Substituents : Nitro and halogen groups at the phenyl ring increase antibacterial activity but may elevate toxicity .
- Heterocyclic Modifications : Furan or thiophene substituents (e.g., 2-(5-methylfuran)) improve membrane permeability and target selectivity .
Biological Activity
2-(2-Carboxyphenyl)quinoline-4-carboxylic acid, a derivative of quinoline-4-carboxylic acid, has garnered attention for its diverse biological activities. This compound is recognized for its potential in antimicrobial and anticancer applications, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular structure of this compound features a quinoline core with carboxylic acid functional groups at both the 2 and 4 positions, which contribute to its biological activity. The presence of the carboxyphenyl group enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of quinoline-4-carboxylic acid exhibit significant antimicrobial properties. A study highlighted that certain synthesized derivatives demonstrated profound antimicrobial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The structural modifications in these compounds are believed to enhance their binding affinity to bacterial enzymes, thereby improving their efficacy.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | S. aureus | Significant |
| This compound | E. coli | Moderate |
| Other derivatives | Pseudomonas aeruginosa | Weak inhibition |
Anticancer Activity
The compound has also been studied for its anticancer properties, particularly as a histone deacetylase (HDAC) inhibitor. In vitro studies have shown that it can induce cell cycle arrest in cancer cells, specifically increasing the proportion of cells in the G2/M phase, which is critical for cancer treatment strategies . Additionally, apoptosis studies revealed that treatment with this compound significantly increased apoptotic cell proportions in cancer cell lines .
Table 2: Anticancer Effects on K562 Cells
| Treatment | Concentration (µM) | Apoptotic Cell Proportion (%) |
|---|---|---|
| Control | - | 1.14 |
| D28 | 1 | 10.10 |
| D28 | 2 | 15.53 |
| D28 | 4 | 27.92 |
| SAHA | - | Variable |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular processes. Its dual carboxylic acid groups facilitate hydrogen bonding, enhancing its binding affinity to target proteins . The modulation of enzymatic activity leads to various downstream effects, including altered cell signaling pathways involved in proliferation and apoptosis.
Case Studies
Several case studies have documented the synthesis and evaluation of various derivatives of quinoline-4-carboxylic acids, emphasizing the importance of structural modifications in enhancing biological activity. For instance, a study synthesized multiple derivatives and evaluated their antibacterial properties, concluding that specific substitutions significantly improved efficacy against resistant strains .
Q & A
Synthesis and Optimization
Basic: What are the established synthetic routes for preparing 2-(2-carboxyphenyl)quinoline-4-carboxylic acid? The compound can be synthesized via the Doebner reaction using aniline derivatives, substituted benzaldehydes, and pyruvic acid in ethanol with trifluoroacetic acid catalysis . Alternatively, the Pfitzinger reaction involves reacting isatin derivatives with α-methyl ketones under basic conditions . Microwave-assisted methods improve reaction efficiency by reducing time and enhancing yields .
Advanced: How can substituent effects on the quinoline core be systematically evaluated during synthesis? To study substituent impacts, employ orthogonal protecting groups for the carboxyl moieties (e.g., tert-butyl esters) to prevent unwanted side reactions. Use HPLC-MS to monitor intermediate stability and optimize reaction conditions (e.g., solvent polarity, temperature) for regioselective functionalization . Computational tools like DFT calculations predict electronic effects of substituents on reaction pathways .
Structural Elucidation and Crystallography
Basic: What techniques are used to confirm the molecular structure of this compound? Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with refinement performed using SHELXL to resolve atomic positions and hydrogen bonding . NMR spectroscopy (1H/13C, COSY, HSQC) identifies proton environments and confirms substitution patterns .
Advanced: How to handle crystallographic refinement challenges for high-Z (heavy atom) derivatives? For heavy-atom derivatives (e.g., bromine substituents), use TWINABS to correct absorption effects and SHELXD for phase determination in twinned crystals. Apply Hirshfeld surface analysis to assess intermolecular interactions in polymorphic forms .
Photophysical and Spectroscopic Characterization
Basic: What spectroscopic methods characterize the compound’s fluorescent properties? UV-Vis spectroscopy (200–500 nm) identifies π→π* transitions in the quinoline core, while fluorescence emission spectra (λex = 350 nm) reveal Stokes shifts influenced by solvent polarity . Time-resolved fluorescence quantifies excited-state lifetimes for applications in sensor design .
Advanced: How to resolve contradictory fluorescence data caused by tautomerism? Tautomeric equilibria (e.g., keto-enol forms) can distort spectral data. Use pH-controlled experiments and deuterated solvents in NMR to stabilize specific tautomers. Pair with TD-DFT simulations to correlate experimental spectra with theoretical transitions .
Biological Activity and Molecular Docking
Basic: What biological applications are explored for this compound? Derivatives act as antibacterial agents by targeting DNA gyrase and as anticancer candidates via metal complexation (e.g., cadmium coordination disrupts cellular redox balance) .
Advanced: How to design docking studies to predict binding affinity with biological targets? Use AutoDock Vina for high-throughput virtual screening. Prepare the ligand by optimizing protonation states with OpenBabel and generate grid maps around the target’s active site (e.g., EGFR kinase). Validate docking poses with MM-GBSA free energy calculations .
Stability and Analytical Purity
Basic: What protocols ensure compound stability during storage? Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use HPLC-PDA with C18 columns (ACN/water + 0.1% TFA) to monitor hydrolytic decomposition .
Advanced: How to troubleshoot impurities in scaled-up synthesis? Employ preparative HPLC with trifluoroacetic acid modifiers to isolate impurities. Characterize by HRMS/MS and 2D NMR to identify structural deviations. Optimize continuous flow reactors to minimize side reactions during scale-up .
Data Contradiction and Reproducibility
Basic: How to address variability in biological assay results? Standardize assays using positive controls (e.g., ciprofloxacin for antibacterial tests) and replicate experiments (n ≥ 3). Validate via MIC/MBC assays with clinical strains .
Advanced: What statistical methods resolve conflicting structure-activity relationship (SAR) data? Apply multivariate regression analysis to correlate substituent descriptors (Hammett σ, logP) with bioactivity. Use Bayesian models to prioritize synthetic targets with high SAR confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
